

influence of temperature and time on lysinoalanine levels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lysinoalanine	
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Technical Support Center: Lysinoalanine (LAL) Analysis

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of temperature and time on **lysinoalanine** (LAL) levels. It includes troubleshooting guides and frequently asked questions (FAQs) to assist in experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What is **lysinoalanine** (LAL) and why is its formation a concern?

A1: **Lysinoalanine** (LAL) is an unnatural amino acid formed during the processing of proteins, particularly under alkaline conditions and/or high temperatures.[1] Its formation is a concern because it can reduce the nutritional value of proteins by cross-linking amino acid chains, potentially decrease protein digestibility, and has been shown to cause renal issues in animal studies.[1]

Q2: What are the primary factors that influence the formation of LAL?

A2: The primary factors influencing LAL formation are temperature, time, and pH.[1][2][3] Higher temperatures, longer processing times, and alkaline conditions (high pH) significantly



promote the formation of LAL. The type of protein and the presence of certain amino acids like serine and cysteine also play a crucial role.

Q3: At what temperature and pH does LAL formation become significant?

A3: Significant LAL formation is generally observed at temperatures above 60°C, especially under alkaline conditions (pH > 8).[4] However, the exact threshold can vary depending on the food matrix and other processing parameters. For instance, in soy protein, LAL formation starts to appear at 25°C at a pH of 12.5 and increases significantly with temperature.[2]

Q4: Can LAL be formed in the absence of alkaline treatment?

A4: Yes, while alkaline conditions are a major catalyst, LAL can also form at neutral or even slightly acidic pH if high temperatures and long processing times are applied. For example, autoclave sterilization of milk in the temperature range of 110-129°C can induce significant LAL formation.[3]

Q5: How can LAL formation be minimized during experiments or processing?

A5: To minimize LAL formation, it is recommended to:

- Use the lowest effective temperature and shortest possible processing time.
- Avoid highly alkaline conditions where feasible.
- Consider acylation of proteins, which has been shown to prevent or minimize the destruction of lysine residues and the formation of LAL.[2]

Data on LAL Formation

The following tables summarize the quantitative data on LAL formation under different temperature and time conditions in various food matrices.

Table 1: Influence of Temperature and Time on LAL Formation in Skim Milk



Treatment Type	Temperature (°C)	Time (min)	LAL Level (ppm in protein)
Preheat Treatment	< 100	up to 20	< 10
Direct UHT	110-130	Not specified	No proven formation
Indirect UHT	> 145	> 0.17 (10s)	up to 50
Autoclave Sterilization	110-129	10-25	110 - 710

Source: Data compiled from research on heat-induced LAL formation in milk.[3]

Table 2: Influence of Temperature on LAL Formation in Soy Protein (at pH 12.5)

Temperature (°C)	LAL Level (relative increase)
25	Baseline
85	~7 times increase

Source: Data from studies on soy protein heated at a constant pH.[2]

Table 3: Influence of Temperature and Time on LAL Formation in Egg White (in 0.2 N NaOH)

Temperature (°C)	Time (h)	LAL Level (mg/kg)
25	4	151.77 ± 6.52
Not specified	4	430.80 ± 15.56
85	4	1985.67 ± 44.00
25	Not specified	increased rapidly to 1131.76 ± 39.12

Source: Data from investigations into LAL formation in egg white under alkaline conditions.[5]

Experimental Protocols



1. Sample Preparation for LAL Analysis by HPLC

This protocol outlines a general procedure for preparing protein samples for LAL analysis.

- Protein Hydrolysis:
 - Weigh approximately 10-100 mg of the protein sample into a hydrolysis tube.
 - Add 5 mL of 6 N HCl.
 - Seal the tube under nitrogen or vacuum to prevent oxidation.
 - Hydrolyze at 110°C for 24 hours.
 - After hydrolysis, cool the tube and open it carefully.
 - Filter the hydrolysate to remove any solid particles.
 - Evaporate the HCl from the hydrolysate using a rotary evaporator or by drying under a stream of nitrogen.
 - Re-dissolve the residue in a known volume of loading buffer (e.g., sodium citrate buffer, pH 2.2).[6]
- Derivatization (Pre-column):
 - Take an aliquot of the redissolved hydrolysate.
 - Adjust the pH to be alkaline (typically pH 8-9) using a suitable buffer (e.g., borate buffer).
 - Add the derivatizing agent (e.g., o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride).[7][8]
 - Allow the reaction to proceed for the recommended time in the dark.
 - The derivatized sample is now ready for HPLC analysis.
- 2. HPLC Analysis of Derivatized LAL



This is a general guideline for the HPLC separation of derivatized LAL.

- HPLC System: A standard HPLC system with a fluorescence or UV detector.
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate buffer)
 and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact
 gradient program will need to be optimized based on the specific derivatizing agent and
 column used.
- Detection:
 - For OPA derivatives: Fluorescence detection (e.g., Ex: 340 nm, Em: 450 nm).
 - For FMOC derivatives: Fluorescence detection (e.g., Ex: 260 nm, Em: 325 nm) or UV detection at 262 nm.[9]
 - For dansyl chloride derivatives: UV detection at 254 nm.[7]
- Quantification: LAL is quantified by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of LAL.

Troubleshooting Guides

Troubleshooting Common Issues in LAL Analysis



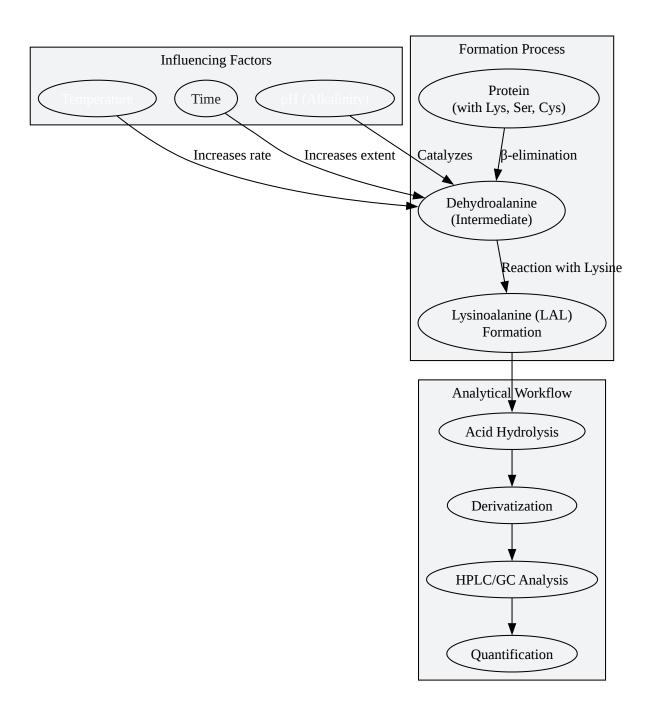
Issue	Possible Cause(s)	Suggested Solution(s)
No or low LAL peak	Incomplete hydrolysis.	Ensure complete hydrolysis by checking the acid concentration, temperature, and time. Ensure the hydrolysis tube is properly sealed.
Degradation of LAL during hydrolysis.	While LAL is relatively stable to acid hydrolysis, prolonged exposure to very harsh conditions can cause some degradation. Adhere to recommended hydrolysis times.	
Incomplete derivatization.	Check the pH of the reaction mixture; it must be alkaline for most derivatization reactions. Ensure the derivatizing agent is fresh and has not degraded. Optimize the reaction time and temperature.	
Poor retention on the HPLC column.	The sample solvent may be too strong. Ensure the final sample solvent is compatible with the initial mobile phase.	_
Poor peak shape (tailing or fronting)	Column overload.	Dilute the sample or inject a smaller volume.
Presence of interfering compounds from the matrix.	Improve the sample cleanup procedure. Use a guard column to protect the analytical column.	
Inappropriate mobile phase pH.	Adjust the mobile phase pH to ensure the analyte is in the	-



	correct ionization state for optimal separation.	
Column degradation.	Flush the column with a strong solvent. If the problem persists, replace the column.	_
Variable retention times	Inconsistent mobile phase composition.	Prepare fresh mobile phase daily and ensure it is properly degassed.
Fluctuations in column temperature.	Use a column oven to maintain a stable temperature.	
Pump malfunction.	Check the HPLC pump for leaks and ensure a stable flow rate.	
Baseline noise or drift	Contaminated mobile phase or detector cell.	Use high-purity solvents and filter the mobile phase. Clean the detector cell according to the manufacturer's instructions.
Air bubbles in the system.	Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.	
Leaks in the system.	Check all fittings for leaks.	

Signaling Pathways and Experimental Workflows





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- To cite this document: BenchChem. [influence of temperature and time on lysinoalanine levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675791#influence-of-temperature-and-time-on-lysinoalanine-levels]

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